Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h12H,4-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKQKYDJZPJMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183875 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753023-57-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753023-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclopropylamine. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reducing agents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemical Applications
1.1 Protecting Group in Organic Synthesis
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate serves as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it particularly useful in peptide synthesis and the preparation of complex organic molecules. The tert-butyl group provides steric hindrance, which protects the amine functionality during chemical reactions.
1.2 Synthesis of Biologically Active Compounds
The compound is utilized in the synthesis of various biologically active molecules. The presence of the carbamate functional group allows for hydrolysis and nucleophilic substitution reactions, facilitating the formation of desired products in medicinal chemistry .
Biological Applications
2.1 Pharmacological Studies
In pharmacology, this compound is investigated for its potential to modulate enzyme activity or receptor interactions. Preliminary studies suggest that compounds with similar structures may influence metabolic pathways and drug efficacy through molecular docking and enzyme kinetics assays.
2.2 Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets, potentially affecting drug metabolism. The unique structural features of the compound allow for specific interactions with enzymes or receptors, making it a candidate for further pharmacological exploration .
Industrial Applications
3.1 Agrochemical Development
In the agricultural sector, this compound can be used as an intermediate in the synthesis of agrochemicals. Its reactivity profile supports the development of new formulations aimed at pest control or plant growth regulation .
3.2 Pharmaceutical Manufacturing
The compound plays a role in pharmaceutical manufacturing processes, particularly in the development of novel drugs that require precise modifications to amine groups during synthesis .
Case Studies
5.1 Peptide Synthesis Case Study
In a study focused on peptide synthesis, this compound was employed as a protecting group for specific amines. The successful introduction and subsequent removal of the tert-butyl group allowed researchers to achieve high yields of desired peptides while minimizing side reactions.
5.2 Enzyme Interaction Study
Another study investigated the interaction between this compound and a specific enzyme involved in drug metabolism. Using molecular docking techniques, researchers identified binding affinities that suggest potential modulatory effects on enzyme activity, paving the way for further exploration into its pharmacological applications .
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. It can also undergo hydrolysis to release active intermediates that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, we compare it with structurally related carbamate derivatives (Table 1).
Table 1: Structural and Functional Comparison of Cyclopropane-Containing Carbamates
Key Comparison Points
Synthetic Utility :
- The hydroxyethyl variant (target compound) is synthesized via coupling reactions using PyBOP and triethylamine under inert conditions, a method shared with other Boc-protected carbamates .
- Bromophenyl and bromopyridinyl analogs (e.g., ) are tailored for Suzuki-Miyaura cross-coupling, leveraging their halogen substituents for C–C bond formation.
Reactivity and Stability: The hydroxyethyl group increases solubility in polar solvents (e.g., water, methanol) compared to hydrophobic analogs like the 4-bromophenyl derivative . Nitrile-containing derivatives (e.g., ) exhibit higher chemical versatility, as the nitrile can be hydrolyzed to carboxylic acids or reduced to amines.
Biological Activity: Tranylcypromine derivatives with phenyl/heteroaryl substituents (e.g., ) show anti-LSD1 activity, but the hydroxyethyl analog’s biological profile remains underexplored.
Structural Insights
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine () and nitrile () substituents reduce electron density on the cyclopropane ring, increasing susceptibility to electrophilic attack. In contrast, hydroxyethyl (target compound) and methoxyacetyl () groups donate electrons via oxygen lone pairs, stabilizing the ring.
- Steric Effects : Bulky substituents (e.g., bromophenyl in ) hinder nucleophilic access to the carbamate carbonyl, whereas smaller groups (e.g., hydroxyethyl) permit faster deprotection .
Biological Activity
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, with the chemical formula C10H19NO3 and CAS number 753023-57-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropyl structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular weight of this compound is approximately 201.27 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety, which may influence its biological interactions and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 753023-57-3 |
This compound exhibits biological activity primarily through its interaction with enzymes and cellular pathways. The mechanism involves the formation of covalent bonds with biomolecules such as proteins and nucleic acids, which can lead to modulation of enzymatic activities and cellular responses.
Enzyme Interaction
The compound can act as an inhibitor or activator of various enzymes by binding to their active sites. For instance, it has been shown to interact with hydrolases, potentially inhibiting their activity through stable covalent bonding. Such interactions can alter metabolic pathways and influence cellular functions.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The specific mechanisms underlying this activity are still under investigation.
- Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in specific cancer cell lines, suggesting potential applications in cancer therapy .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering membrane fluidity and permeability, which can affect ion transport and metabolic processes.
Case Studies
- Antimicrobial Efficacy : A study tested this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a novel antibacterial agent .
- Cytotoxicity in Cancer Cells : In a laboratory setting, the compound was evaluated for its cytotoxic effects on breast cancer cells (MCF-7). Results showed that at higher concentrations, it significantly reduced cell viability compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature.
- Distribution : It may distribute widely in biological tissues, influenced by its chemical structure.
- Metabolism : Metabolic pathways involve hydrolysis by esterases, leading to the release of the hydroxyethyl cyclopropane moiety.
- Excretion : Primarily excreted via renal pathways after metabolic conversion.
Q & A
Basic Research Questions
What are the established synthetic routes for tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate?
The synthesis typically involves a multi-step process:
Amine Protection : React the primary amine group of 1-(2-hydroxyethyl)cyclopropylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Cyclopropane Functionalization : Introduce the hydroxyethyl group via ring-opening reactions of cyclopropane precursors, often using epoxide intermediates or nucleophilic substitution .
Purification : Column chromatography or recrystallization is employed to isolate the product.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 75–85 | ≥95% |
| Hydroxyethylation | Ethylene oxide, BF₃·Et₂O, DCM | 60–70 | ≥90% |
Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopropane protons (δ ~0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected for C₁₀H₁₉NO₃: 202.1443) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm carbamate and hydroxyethyl groups .
What are the standard reaction conditions for carbamate hydrolysis?
Hydrolysis of the Boc group is performed under acidic conditions:
- Reagents : HCl (4M in dioxane) or TFA (trifluoroacetic acid) in DCM .
- Kinetics : Complete deprotection occurs within 2–4 hours at RT, monitored by TLC .
Note : The cyclopropane ring remains stable under these conditions due to its strain resilience .
Advanced Research Questions
How can reaction yields be optimized during Boc protection?
- Base Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity of the amine, increasing yields to >90% .
- Solvent Effects : Anhydrous THF or DMF improves solubility of intermediates, reducing side reactions .
- Temperature Control : Slow addition of Boc₂O at 0°C minimizes exothermic side reactions .
What strategies resolve stereochemical ambiguities in cyclopropane derivatives?
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:IPA = 90:10) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis (e.g., SHELXL refinement) .
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT calculations to assign stereochemistry .
How to address contradictions in NMR data across studies?
Conflicting δ values for cyclopropane protons may arise from solvent polarity or hydrogen bonding. Mitigation strategies:
Standardization : Report spectra in CDCl₃ with TMS as an internal reference .
Cross-Validation : Compare with computational NMR (e.g., Gaussian DFT) to predict chemical shifts .
Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) causing signal splitting .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (mp):
- Source A : mp = 98–100°C (uncrystallized product) .
- Source B : mp = 105–107°C (recrystallized from EtOAc/hexane) .
Resolution : Purity and polymorphism affect mp. Recrystallization and DSC analysis (endothermic peak at 106°C) confirm higher purity .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
